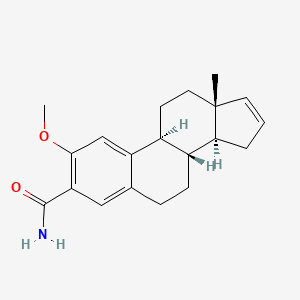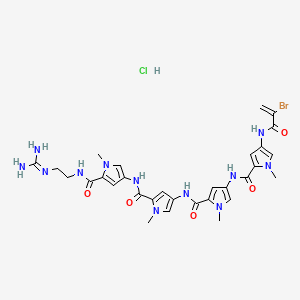
ENMD-1198
Vue d'ensemble
Description
ENMD-1198 est un nouvel agent ciblant les microtubules dérivé du 2-méthoxyestradiol, un métabolite naturel de l'estradiol. Il a montré une activité antitumorale significative et est actuellement en cours d'investigation pour son potentiel dans le traitement de divers cancers, y compris les tumeurs solides réfractaires .
Méthodes De Préparation
ENMD-1198 est synthétisé par une série de réactions chimiques à partir du 2-méthoxyestradiol. La voie de synthèse implique des modifications pour améliorer la stabilité métabolique et les propriétés antiprolifératives du composé parent. La préparation comprend généralement des étapes telles que la méthoxylation, la carboxylation et la formation d'amide dans des conditions contrôlées . Les méthodes de production industrielle sont encore en développement, en se concentrant sur l'optimisation du rendement et de la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
ENMD-1198 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé à des positions spécifiques pour former différents métabolites.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement son activité biologique.
Substitution : Les réactions de substitution, en particulier au niveau des groupes méthoxy et carboxamide, peuvent conduire à la formation d'analogues avec des propriétés différentes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les agents ciblant les microtubules et leurs interactions avec la tubuline.
Biologie : this compound est utilisé dans la recherche pour comprendre ses effets sur la régulation du cycle cellulaire, l'apoptose et l'angiogenèse.
Médecine : Le composé est en cours d'investigation pour son potentiel à traiter divers cancers, notamment le cancer du sein, le cancer de la prostate et la leucémie. .
Industrie : Les propriétés antiangiogéniques et de perturbation vasculaire d'this compound en font un candidat pour le développement de nouvelles thérapies anticancéreuses
Mécanisme d'action
This compound exerce ses effets en se liant au site de liaison de la colchicine de la tubuline, ce qui conduit à la déstabilisation des microtubules. Cela entraîne un arrêt du cycle cellulaire G2/M et l'apoptose. De plus, this compound inhibe le facteur 1-alpha inductible par l'hypoxie et le transducteur de signal et l'activateur de la transcription 3, qui sont impliqués dans la croissance tumorale et l'angiogenèse .
Applications De Recherche Scientifique
ENMD-1198 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study microtubule-targeting agents and their interactions with tubulin.
Biology: this compound is employed in research to understand its effects on cell cycle regulation, apoptosis, and angiogenesis.
Medicine: The compound is being investigated for its potential to treat various cancers, including breast cancer, prostate cancer, and leukemia. .
Industry: This compound’s antiangiogenic and vascular-disrupting properties make it a candidate for developing new anticancer therapies
Mécanisme D'action
ENMD-1198 exerts its effects by binding to the colchicine binding site of tubulin, leading to the destabilization of microtubules. This results in G2/M cell cycle arrest and apoptosis. Additionally, this compound inhibits hypoxia-inducible factor 1-alpha and signal transducer and activator of transcription 3, which are involved in tumor growth and angiogenesis .
Comparaison Avec Des Composés Similaires
ENMD-1198 est comparé à d'autres agents ciblant les microtubules tels que :
2-méthoxyestradiol : Le composé parent, qui présente des propriétés antiprolifératives similaires mais une stabilité métabolique inférieure.
ENMD-1200 : Un autre analogue avec des modifications pour améliorer ses propriétés pharmacocinétiques.
ENMD-1237 : Un composé apparenté avec une activité antitumorale accrue
This compound se distingue par son amélioration de la stabilité métabolique, ses puissants effets antiprolifératifs et sa capacité à perturber les structures vasculaires préformées .
Propriétés
IUPAC Name |
(8S,9S,13R,14S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-20-8-3-4-17(20)14-6-5-12-10-16(19(21)22)18(23-2)11-15(12)13(14)7-9-20/h3,8,10-11,13-14,17H,4-7,9H2,1-2H3,(H2,21,22)/t13-,14+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJWOUQGXATDAE-ACNBBOPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235571 | |
| Record name | 2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ENMD-1198, a new chemical entity (NCE) based on a modified chemical structure of 2-methoxyestradiol (2ME2), is designed to decrease metabolism while retaining 2ME2's multiple mechanisms of action, including inducing apoptosis, disrupting microtubules, and inhibiting HIF-1 alpha. In preclinical studies, ENMD-1198 has been shown to be an orally active, antimitotic agent that leads to arrest of cell division and apoptosis in tumor cells. It also exerts antiangiogenic activity that further contributes to its overall antitumor effects. | |
| Record name | ENMD-1198 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05959 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
864668-87-1 | |
| Record name | 2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864668871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENMD-1198 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05959 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENMD-1198 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760O4GJB9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)


![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)

![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)




